molecular formula C7H5N3O3 B1472929 4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1638763-65-1

4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B1472929
M. Wt: 179.13 g/mol
InChI Key: WTLDHOARMFFBIQ-UHFFFAOYSA-N
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Description

“4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound with the linear formula C7H5N3O3 . It is an orange solid and has a molecular weight of 179.13 .


Synthesis Analysis

The synthesis of “4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” can be represented by the InChI code: 1S/C7H5N3O3/c11-6-3-4-5(10(12)13)1-2-8-7(4)9-6/h1-3,11H,(H,8,9) .


Physical And Chemical Properties Analysis

“4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is an orange solid . It has a molecular weight of 179.13 and a linear formula of C7H5N3O3 . The compound should be stored at 0-8°C .

Scientific Research Applications

Application in Cancer Therapy

  • Summary of the Application: 4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
  • Methods of Application or Experimental Procedures: The compound was tested in vitro, where it was found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells .
  • Results or Outcomes: The compound exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities

  • Summary of the Application: Pyrrolopyrazine, a biologically active scaffold that includes a pyrrole ring and a pyrazine ring, has exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
  • Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities

  • Summary of the Application: Pyrrolopyrazine, a biologically active scaffold that includes a pyrrole ring and a pyrazine ring, has exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
  • Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

The safety information for “4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” includes several hazard statements: H302 and H317 . The precautionary statements include P261, P264, P270, P272, P280, P301+P312, P302+P352, P321, P330, P333+P313, P363, and P501 .

Future Directions

The future directions for “4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” and its derivatives could involve further development of these compounds as FGFR inhibitors . These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy .

properties

IUPAC Name

4-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-3-4-5(10(12)13)1-2-8-7(4)9-6/h1-2H,3H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLDHOARMFFBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219153
Record name 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

CAS RN

1638763-65-1
Record name 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Reactant of Route 3
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Reactant of Route 5
4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 6
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